molecular formula C24H23FN4O3 B1684210 Olaparib CAS No. 763113-22-0

Olaparib

Cat. No. B1684210
Key on ui cas rn: 763113-22-0
M. Wt: 434.5 g/mol
InChI Key: FDLYAMZZIXQODN-UHFFFAOYSA-N
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Patent
US08183369B2

Procedure details

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (D)(15.23 g, 51.07 mmol) was suspended with stirring under nitrogen in acetonitrile (96 ml). Diisopropylethylamine (19.6 ml, 112.3 mmol) was added followed by 1-cyclopropylcarbonylpiperazine (I)(9.45 g, 61.28 mmol) and acetonitrile (1 ml). The reaction mixture was cooled to 18° C. 0-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (25.18 g, 66.39 mmol) was added over 30 minutes and the reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was cooled to 3° C. and maintained at this temperature for 1 hour, before being filtered. The filter cake was washed with cold (3° C.) acetonitrile (20 ml) before being dried in vacuo at up to 40° C. to give the title compound as a pale yellow solid (20.21 g).
Quantity
15.23 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
9.45 g
Type
reactant
Reaction Step Three
Quantity
25.18 g
Type
reactant
Reaction Step Four
Quantity
96 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15](=[O:22])[NH:14][N:13]=2)=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N(C(C)C)CC)(C)C.[CH:32]1([C:35]([N:37]2[CH2:42][CH2:41][NH:40][CH2:39][CH2:38]2)=[O:36])[CH2:34][CH2:33]1.CN(C(ON1N=NC2C1=CC=CC=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(#N)C>[CH:32]1([C:35]([N:37]2[CH2:42][CH2:41][N:40]([C:4]([C:3]3[CH:7]=[C:8]([CH:9]=[CH:10][C:2]=3[F:1])[CH2:11][C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[C:15](=[O:22])[NH:14][N:13]=3)=[O:6])[CH2:39][CH2:38]2)=[O:36])[CH2:33][CH2:34]1 |f:3.4|

Inputs

Step One
Name
Quantity
15.23 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)CC1=NNC(C2=CC=CC=C12)=O
Step Two
Name
Quantity
19.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
9.45 g
Type
reactant
Smiles
C1(CC1)C(=O)N1CCNCC1
Step Four
Name
Quantity
25.18 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Step Five
Name
Quantity
96 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 3° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
The filter cake was washed with cold (3° C.) acetonitrile (20 ml)
CUSTOM
Type
CUSTOM
Details
before being dried in vacuo at up to 40° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C(=O)N1CCN(CC1)C(=O)C=1C=C(CC2=NNC(C3=CC=CC=C23)=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 20.21 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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